

Part 1: Chemical Identity & Physicochemical Properties

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Compound of Interest

Compound Name: *Methyl 2-Bromo-5-chlorobenzoate*

CAS No.: *27007-53-0*

Cat. No.: *B1362421*

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The molecular weight of **Methyl 2-Bromo-5-chlorobenzoate** is not a single static number; it is defined by the isotopic distributions of Bromine and Chlorine.[1] For high-resolution mass spectrometry (HRMS) and precise stoichiometric calculations, researchers must distinguish between the Average Molecular Weight and the Monoisotopic Mass.

Table 1: Key Physicochemical Data

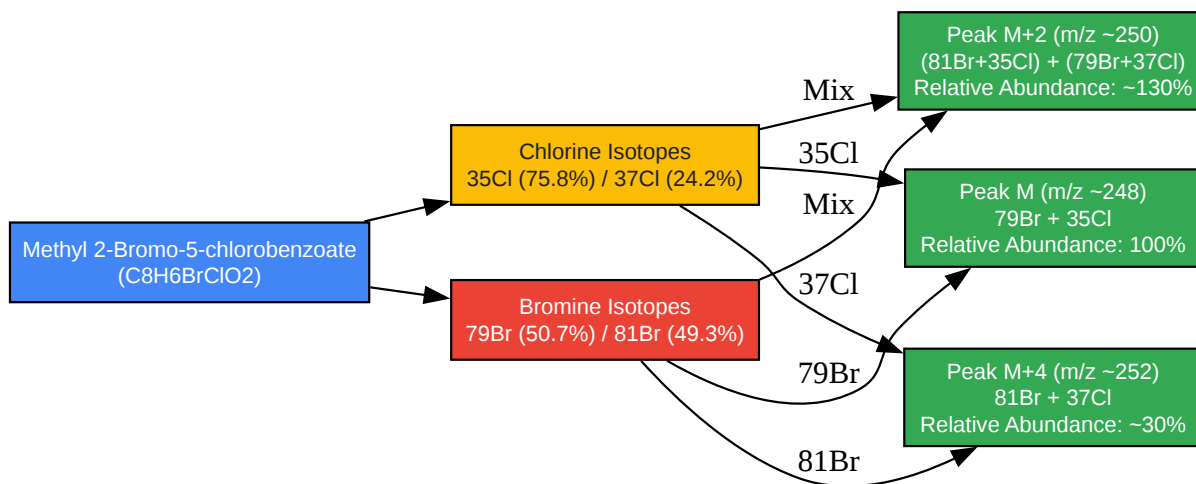
Property	Value	Notes
IUPAC Name	Methyl 2-bromo-5-chlorobenzoate	
CAS Number	27007-53-0	
Molecular Formula	C ₈ H ₆ BrClO ₂	
Average Molecular Weight	249.49 g/mol	Used for bulk stoichiometry
Monoisotopic Mass	247.92397 Da	Based on ⁷⁹ Br and ³⁵ Cl
Physical State	Solid (Low Melting Point)	
Melting Point	39.0 – 43.0 °C	Requires cool storage (<15°C)
Solubility	Methanol, Ethyl Acetate, DCM	Hydrophobic ester moiety

Deep Dive: Isotopic Mass Distribution

The presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:[1][2][3][4]1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:[1][2]1) creates a distinct "fingerprint" in mass spectrometry.[1] This is a self-validating feature: the molecular ion cluster will not be a single peak but a predictable pattern.

- M (248): Contains ⁷⁹Br + ³⁵Cl
- M+2 (250): Contains (⁸¹Br + ³⁵Cl) OR (⁷⁹Br + ³⁷Cl)
- M+4 (252): Contains ⁸¹Br + ³⁷Cl

The following diagram illustrates the logical probability of these isotopic combinations, essential for confirming product identity in LC-MS workflows.



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Figure 1: Isotopic fractionation logic for Mass Spectrometry validation. The M+2 peak is often the most intense due to the combined probabilities of ^{81}Br and ^{37}Cl .

Part 2: Synthetic Pathways

The synthesis of **Methyl 2-Bromo-5-chlorobenzoate** typically proceeds via the esterification of its acid precursor, 5-bromo-2-chlorobenzoic acid. The acid itself is synthesized via the regioselective bromination of 2-chlorobenzoic acid.

Protocol: Two-Step Synthesis from 2-Chlorobenzoic Acid[7]

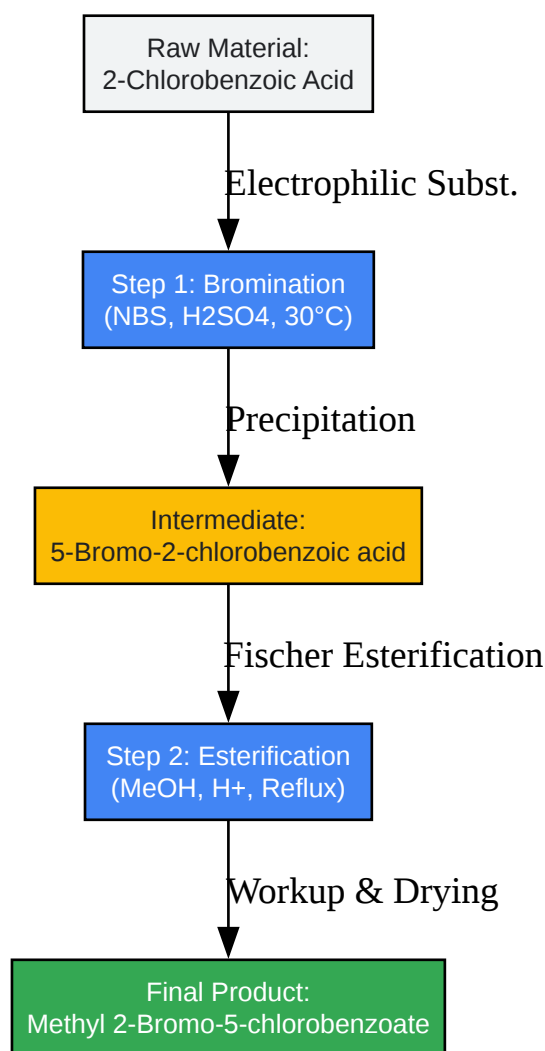
Step 1: Bromination (Synthesis of Acid Precursor)[5]

- Reagents: 2-Chlorobenzoic acid, N-Bromosuccinimide (NBS), H_2SO_4 (catalyst/solvent).[6]
- Mechanism: Electrophilic aromatic substitution. The carboxyl group directs meta, but the strong ortho/para directing effect of the Chlorine atom dominates, directing the Bromine to the position para to the Chlorine (position 5).
- Procedure:

- Dissolve 2-chlorobenzoic acid in concentrated H_2SO_4 at 10–30°C.
- Add NBS portion-wise (exothermic).
- Stir for 2 hours.
- Quench in ice water to precipitate 5-bromo-2-chlorobenzoic acid.[6]
- Yield: ~85%.

Step 2: Methyl Esterification

- Reagents: 5-bromo-2-chlorobenzoic acid, Methanol (MeOH), Thionyl Chloride (SOCl_2) or H_2SO_4 .
- Mechanism: Fischer Esterification.
- Procedure:
 - Suspend 5-bromo-2-chlorobenzoic acid in excess anhydrous Methanol.
 - Add catalytic H_2SO_4 or dropwise SOCl_2 at 0°C.
 - Reflux for 4–6 hours (monitor by TLC).
 - Concentrate solvent, neutralize with NaHCO_3 , and extract with Ethyl Acetate.[7]
 - Purification: Recrystallization from MeOH/Water if necessary.



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Figure 2: Synthetic workflow from commercially available starting materials to the methyl ester.

Part 3: Applications in Drug Discovery

This compound serves as a "switchable" scaffold. The difference in reactivity between the Aryl-Bromide and Aryl-Chloride bonds allows for sequential cross-coupling.

- Selective Suzuki Coupling: The C-Br bond is weaker and more reactive than the C-Cl bond. Palladium catalysts (e.g., Pd(dppf)Cl₂) will preferentially insert at the C-Br position, allowing researchers to attach a specific R-group at position 2 while leaving the Chlorine at position 5 intact for later modification.

- SGLT-2 Inhibitors: It is a known building block for gliflozin-class drugs (e.g., Dapagliflozin), used to construct the distal aryl ring systems that fit into the sodium-glucose cotransporter active site.

Part 4: Analytical Characterization

To validate the integrity of **Methyl 2-Bromo-5-chlorobenzoate**, the following spectral features must be confirmed.

1. ¹H-NMR (Predicted, CDCl₃, 400 MHz)

- δ 3.95 ppm (s, 3H): Methyl ester protons (–COOCH₃).
- δ 7.35 ppm (d, 1H): Aromatic proton at C4 (ortho to Cl, meta to Br).
- δ 7.55 ppm (dd, 1H): Aromatic proton at C3 (ortho to Br).
- δ 7.90 ppm (d, 1H): Aromatic proton at C6 (ortho to Carbonyl).
 - Note: The deshielding effect of the ester shifts the C6 proton downfield.

2. Safety & Handling (GHS)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.[8]
 - H319: Causes serious eye irritation.[8]
- Storage: Store in a cool, dry place (<15°C). The low melting point (39-43°C) means it can fuse into a solid block if stored in a warm lab environment.

References

- PubChem. (2025).[8] **Methyl 2-Bromo-5-chlorobenzoate** Compound Summary. National Library of Medicine. [\[Link\]](#)

- Vertex AI Search. (2025). Patent CN110002989B: Preparation method of 5-bromo-2-chlorobenzoic acid.
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